

# Application Note: Protocol for Assessing MYCi361 Efficacy in Xenograft Models

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## Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

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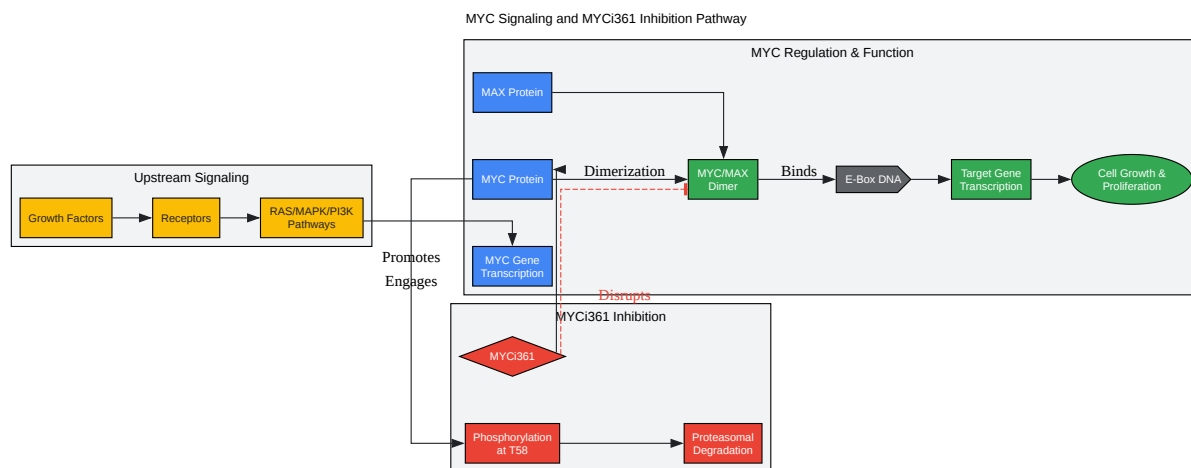
## Introduction

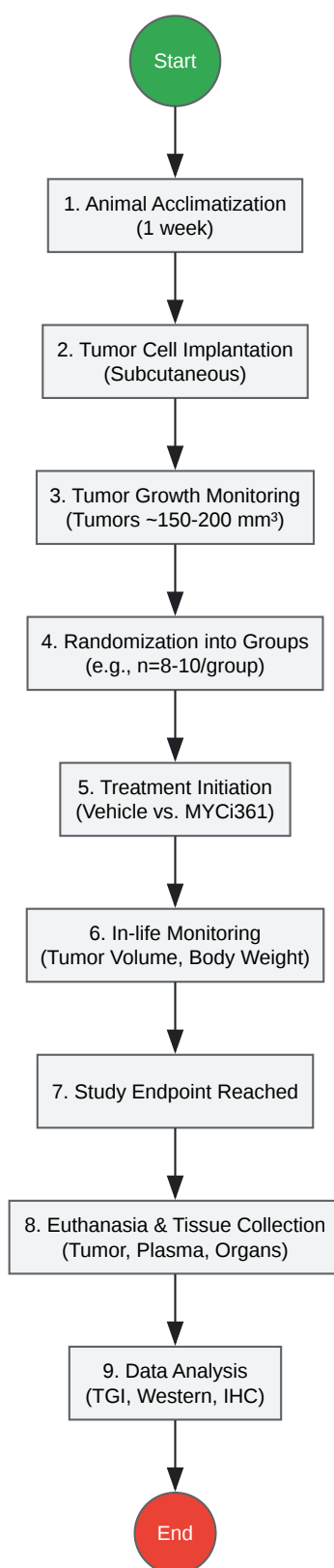
The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism, with their deregulation implicated in up to 70% of human cancers[1][2]. This makes MYC an attractive, albeit challenging, therapeutic target[3][4]. **MYCi361** is a small molecule inhibitor that directly engages MYC, providing a valuable tool for cancer research[5][6]. It functions by disrupting the critical MYC/MAX heterodimer, which prevents MYC from binding to E-box DNA sequences and driving the expression of target genes[5][7]. Furthermore, **MYCi361** enhances the phosphorylation of MYC on threonine-58 (T58), tagging it for proteasomal degradation and thereby reducing overall MYC protein levels[2][7][8].

This document provides a detailed protocol for assessing the in vivo efficacy of **MYCi361** in a subcutaneous xenograft mouse model. The protocol covers cell line selection, tumor establishment, drug administration, and endpoint analyses for both anti-tumor activity and pharmacodynamic effects.

## MYCi361 Mechanism of Action

**MYCi361** exhibits a dual mechanism of action to inhibit MYC function. Firstly, it binds directly to MYC, disrupting its dimerization with MAX. This prevents the MYC/MAX complex from regulating gene transcription. Secondly, it promotes the phosphorylation of MYC at T58, which is a key step in its native degradation pathway, leading to increased proteasomal breakdown of the MYC protein[2][8]. This dual action effectively suppresses MYC's oncogenic activity.





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